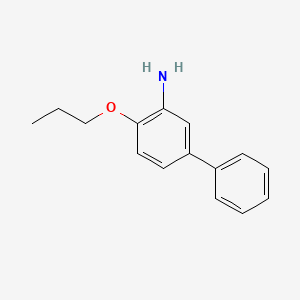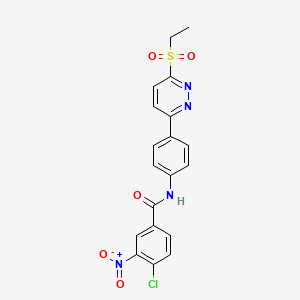
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also includes a pyridazine ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and pyridazine moieties, along with the nitro and chloro substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and benzamide moiety) would all influence its properties .Scientific Research Applications
Synthesis and Characterization of Polymers
A novel approach in polymer science involves the synthesis of thermally stable polyimides using a diamine with integrated sulfone, ether, and amide structures, illustrating the versatility of similar compounds in creating advanced materials with enhanced thermal stability and desirable physical properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Furthermore, the development of aromatic poly(sulfone sulfide amide imide)s showcases the potential of these compounds in generating new types of soluble, thermally stable polymers (Mehdipour-Ataei & Hatami, 2007).
Molecular Docking and Antidiabetic Agents
The creation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been explored for their antidiabetic potential, demonstrating the effectiveness of specific compounds against α-glucosidase. Molecular docking and dynamic simulation studies further validate their therapeutic promise, emphasizing the role of these chemical structures in the development of new antidiabetic agents (Thakral, Narang, Kumar, & Singh, 2020).
Anticancer Research
Research into sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells highlights the potential of compounds with similar chemical frameworks in inducing pro-apoptotic effects. Such studies suggest a promising avenue for developing novel anticancer therapies by targeting specific signaling pathways (Cumaoğlu et al., 2015).
Antibacterial Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their subsequent evaluation as antibacterial agents reveal the efficacy of these compounds against various bacterial strains. This work underscores the importance of structural modifications in enhancing antibacterial activity, offering insights into the design of new drugs to combat resistant bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-16(22-23-18)12-3-6-14(7-4-12)21-19(25)13-5-8-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENRWISZEQIEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

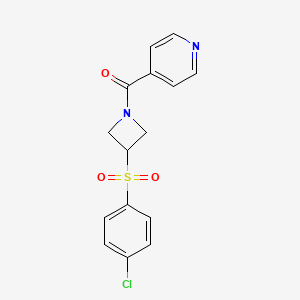
![5-Methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B2857562.png)
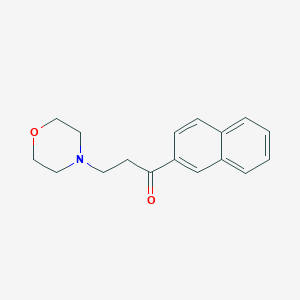

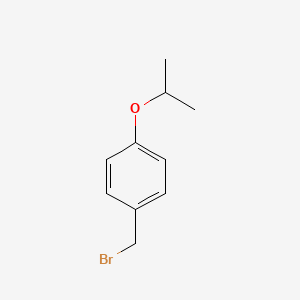
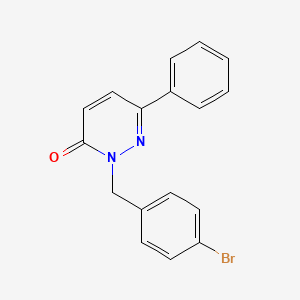
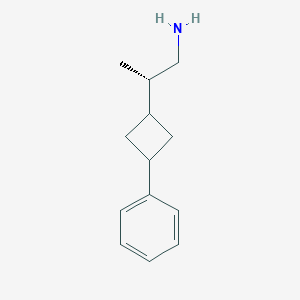
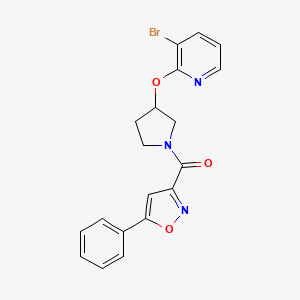
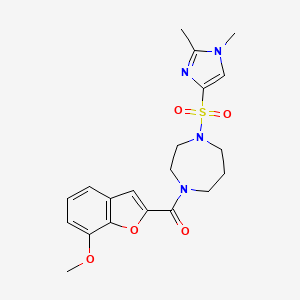

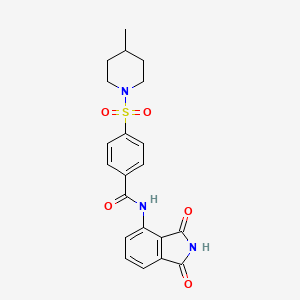
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)
